molecular formula C21H22N2O5S B3003575 (5-phenylisoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 953242-39-2

(5-phenylisoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B3003575
CAS RN: 953242-39-2
M. Wt: 414.48
InChI Key: QYGXBADHWJIGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-phenylisoxazol-3-yl)methyl 4-(N,N-diethylsulfamoyl)benzoate" is a derivative of the isoxazole class, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves a three-component reaction, as described in the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones. This process includes the reaction of ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine. Additionally, the target compounds can be obtained by reacting 3-phenylisoxazol-5-one with aromatic aldehydes under solvent-free conditions at 105°C. The yields of these products are significantly influenced by the aldehydes used in the reaction .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a phenyl group attached to the isoxazole ring. This structural feature is crucial as it can affect the compound's electronic properties and, consequently, its reactivity and biological activity. The specific arrangement of atoms within the isoxazole ring and the types of substituents attached can lead to a variety of compounds with different properties and potential applications .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for creating more complex molecules with potential therapeutic applications. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This process provides a convenient scaffold for the synthesis of highly functionalized isoxazole derivatives . Additionally, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives involves a reaction with sodium bisulfite followed by chlorination and amination, leading to compounds with marked anticonvulsant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. For example, the introduction of a sulfamoyl group can decrease the activity of benzisoxazole derivatives, while the addition of a halogen atom can increase both activity and neurotoxicity . These properties are critical when considering the pharmacokinetic and pharmacodynamic aspects of drug development.

Mechanism of Action

Target of Action

Oxazole derivatives are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Oxazoles are known to be prepared in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Oxazole derivatives are known to have various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This suggests that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-23(4-2)29(25,26)19-12-10-17(11-13-19)21(24)27-15-18-14-20(28-22-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXBADHWJIGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.